molecular formula C8H14N2O4 B12515319 1,1-Dinitrocyclooctane CAS No. 688314-74-1

1,1-Dinitrocyclooctane

Katalognummer: B12515319
CAS-Nummer: 688314-74-1
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: SSKTTWSNRKFYNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dinitrocyclooctane is an organic compound characterized by a cyclooctane ring with two nitro groups attached to the same carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dinitrocyclooctane typically involves the nitration of cyclooctane derivatives. One common method is the reaction of cyclooctane with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to ensure the selective formation of the dinitro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These methods aim to optimize yield and purity while minimizing the formation of by-products. The use of advanced catalysts and reaction monitoring techniques is crucial in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dinitrocyclooctane undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro groups can yield amine derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitrate derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclooctane derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,1-Dinitrocyclooctane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,1-Dinitrocyclooctane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including electron transfer processes and the formation of reactive intermediates. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Dinitrocyclohexane: Similar structure but with a six-membered ring.

    1,1-Dinitrocyclopentane: Similar structure but with a five-membered ring.

    1,1-Dinitrocyclodecane: Similar structure but with a ten-membered ring.

Uniqueness

1,1-Dinitrocyclooctane is unique due to its eight-membered ring, which imparts distinct steric and electronic properties compared to its smaller or larger ring analogs

Eigenschaften

CAS-Nummer

688314-74-1

Molekularformel

C8H14N2O4

Molekulargewicht

202.21 g/mol

IUPAC-Name

1,1-dinitrocyclooctane

InChI

InChI=1S/C8H14N2O4/c11-9(12)8(10(13)14)6-4-2-1-3-5-7-8/h1-7H2

InChI-Schlüssel

SSKTTWSNRKFYNA-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CCC1)([N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.